magnesium;2-methylbut-2-ene;bromide
Description
Historical Trajectories and Foundational Concepts in Grignard Chemistry
The genesis of organomagnesium chemistry lies in the seminal work of French chemist François Auguste Victor Grignard at the turn of the 20th century. britannica.comwikipedia.orgwikipedia.org In 1900, while working under the guidance of his doctoral advisor, Philippe Barbier, Grignard developed a novel method for preparing organomagnesium compounds. britannica.comnobelprize.orgias.ac.in Barbier's initial experiments involved a one-pot reaction of methyl heptyl ketone, magnesium, and methyl iodide. britannica.com Grignard refined this by proposing a two-step procedure: first preparing the organomagnesium halide and then reacting it with the carbonyl compound. ias.ac.in This breakthrough involved reacting an organic halide (R-X, where R is an alkyl or aryl group and X is a halogen) with magnesium metal in an ethereal solvent to form a solution of an organomagnesium halide, now universally known as a Grignard reagent (R-Mg-X). britannica.comthermofisher.comwikipedia.org
These reagents proved to be exceptionally versatile for creating new carbon-carbon bonds, a fundamental operation in organic synthesis. wikipedia.orgbyjus.commt.com The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes and ketones. thermofisher.comchemistrysteps.com This discovery revolutionized organic synthesis, providing a simple and effective method for producing alcohols, carboxylic acids, and various other functional groups. britannica.commasterorganicchemistry.com The profound impact of this work was recognized swiftly, earning Victor Grignard the Nobel Prize in Chemistry in 1912, an honor he shared with Paul Sabatier. britannica.comwikipedia.orgnobelprize.orglycee-grignard.frcatholicscientists.org By the time of Grignard's death in 1935, over 6,000 scientific papers had been published on the applications of his discovery. britannica.comnobelprize.org
| Year | Event | Key Figure(s) | Significance |
|---|---|---|---|
| 1898 | Grignard begins doctoral studies. | Victor Grignard, Philippe Barbier | Initiated the research that would lead to the discovery of Grignard reagents. britannica.com |
| 1900 | Discovery of the Grignard reaction. | Victor Grignard | Established a two-step method for synthesizing organomagnesium halides and reacting them with carbonyls. wikipedia.orgthermofisher.comacs.org |
| 1901 | Doctoral thesis publication. | Victor Grignard | Published "Sur les combinaisons organomagnésiennes mixtes," detailing the synthesis of alcohols, acids, and hydrocarbons. wikipedia.orgnobelprize.org |
| 1912 | Nobel Prize in Chemistry awarded. | Victor Grignard | Shared the prize with Paul Sabatier for the discovery and application of Grignard reagents. britannica.comwikipedia.orglycee-grignard.frcatholicscientists.org |
Evolution of Research Paradigms in Allylic Organomagnesium Systems
Allylic Grignard reagents, such as (2-methylbut-2-enyl)magnesium bromide, represent a distinct and mechanistically complex class of organomagnesium compounds. acs.org Their research trajectory has evolved from simple applications to sophisticated studies of their reactivity and selectivity. A key feature of allylic Grignard reagents is their dynamic nature; they exist in equilibrium between two isomeric forms due to allylic rearrangement. stackexchange.com This means the magnesium halide can be bonded to either the alpha (α) or gamma (γ) carbon of the allyl system, leading to the potential for two different products when reacted with an electrophile. stackexchange.com
Early research focused on understanding the unusual reactivity of these reagents. Unlike their saturated counterparts, allylic Grignard reagents often react with carbonyl compounds through a concerted, six-membered ring transition state, a mechanism sometimes referred to as an SE2' reaction (substitution, electrophilic, bimolecular with rearrangement). acs.orgyoutube.comacs.org This pathway involves allylic transposition, where the new carbon-carbon bond forms at the γ-position relative to the original carbon-magnesium bond. acs.orgacs.org
A significant paradigm shift in the research involved moving from merely observing this unique reactivity to actively controlling it. Studies using reagents like prenylmagnesium chloride as a mechanistic probe revealed that additions to unhindered carbonyl compounds can occur at rates approaching the diffusion limit, which often results in low stereoselectivity. acs.orgacs.orgnih.gov This high reactivity, however, can be harnessed. nih.gov Modern research focuses on directing the regioselectivity of the addition. For instance, the addition of copper catalysts can favor SN2-type products (attack at the α-position), while the use of cerium(III) chloride is known to suppress side reactions like enolization and promote selective 1,2-additions to α,β-unsaturated carbonyls. wikipedia.orgnih.govlookchem.com This evolution reflects a deeper mechanistic understanding that allows chemists to tune the reagent's behavior to achieve a desired synthetic outcome. nih.gov
| Condition/Additive | Effect on Reactivity/Selectivity | Typical Mechanism | Reference |
|---|---|---|---|
| No Additive (Standard) | Often reacts with allylic transposition; can have low selectivity with unhindered substrates. | Concerted, six-membered ring transition state (SE2'). | acs.orgacs.org |
| Copper (I) Catalysts | Favors SN2 pathway, leading to the "normal" (α-addition) product. | Transmetalation to an organocuprate intermediate. | wikipedia.orgnih.gov |
| Cerium(III) Chloride (CeCl3) | Suppresses side reactions (e.g., enolization, conjugate addition) and enhances 1,2-selectivity. | Modification of the organometallic species, increasing its hardness. | wikipedia.orglookchem.com |
| Hindered Substrates | Reaction rate slows, and addition may proceed through pathways similar to non-allylic Grignards. | Four-centered or dimeric six-centered transition states. | acs.orgacs.org |
Methodological Significance of Allylic Grignard Reagents in Modern Organic Synthesis
The methodological importance of allylic Grignard reagents, including (2-methylbut-2-enyl)magnesium bromide, in modern organic synthesis is substantial. thermofisher.com They serve as powerful carbon nucleophiles for the formation of carbon-carbon bonds, providing access to structurally diverse molecules. byjus.commt.comnih.gov One of their most significant applications is the synthesis of homoallylic alcohols through reaction with aldehydes, ketones, and epoxides. byjus.commasterorganicchemistry.comnih.gov These products are versatile synthetic intermediates themselves.
A key advantage of allylic Grignard reagents is their exceptionally high reactivity, which enables them to react with sterically hindered carbonyl compounds where other organometallic reagents, including other Grignard reagents, may fail or only lead to reduction or enolization. acs.orgacs.orgnih.gov This unique capability makes them indispensable for the synthesis of highly substituted and complex molecular architectures. thermofisher.comnih.gov
Modern synthetic methods increasingly employ these reagents in one-pot functionalization processes. nih.gov For example, unactivated olefins can be converted into valuable internal olefins with high selectivity through a sequence involving oxidation followed by a copper-catalyzed allylic alkylation with a Grignard reagent. nih.gov The ability to introduce the synthetically useful allyl group into complex molecules has cemented the role of allylic Grignard reagents as a vital component of the synthetic chemist's toolkit, frequently applied in the total synthesis of natural products. thermofisher.comnih.gov
| Electrophile | Initial Product (after addition) | Final Product (after workup) | Reference |
|---|---|---|---|
| Aldehyde | Magnesium alkoxide | Homoallylic secondary alcohol | byjus.commt.com |
| Ketone | Magnesium alkoxide | Homoallylic tertiary alcohol | byjus.commt.com |
| Ester | Tetrahedral intermediate, then ketone | Homoallylic tertiary alcohol (after second addition) | chemistrysteps.commasterorganicchemistry.com |
| Epoxide | Magnesium alkoxide | Hydroxy-alkene (after ring-opening) | byjus.commasterorganicchemistry.com |
| Carboxamide | Tetrahedral intermediate | Can lead to ketones or further addition products. | nih.gov |
Structure
2D Structure
Properties
CAS No. |
651299-68-2 |
|---|---|
Molecular Formula |
C5H9BrMg |
Molecular Weight |
173.33 g/mol |
IUPAC Name |
magnesium;2-methylbut-2-ene;bromide |
InChI |
InChI=1S/C5H9.BrH.Mg/c1-4-5(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
CEXMQGUYPBYVRM-UHFFFAOYSA-M |
Canonical SMILES |
C[C-]=C(C)C.[Mg+2].[Br-] |
Origin of Product |
United States |
Mechanistic Investigations into the Formation of 2 Methylbut 2 Enyl Magnesium Bromide
Diverse Synthetic Methodologies for Allylic Grignard Reagent Generation
The synthesis of allylic Grignard reagents, such as (2-methylbut-2-enyl)magnesium bromide, can be achieved through several distinct approaches. These methods offer varying degrees of efficiency, selectivity, and scalability, catering to different synthetic requirements.
Direct Oxidative Addition to Magnesium Metal
The most traditional and widely employed method for preparing Grignard reagents is the direct oxidative addition of an organic halide to magnesium metal. rsc.orgwikipedia.org In the case of (2-methylbut-2-enyl)magnesium bromide, this involves the reaction of a corresponding halide, such as prenyl bromide (1-bromo-3-methyl-2-butene), with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether. rsc.orgwikipedia.orgsciencemadness.org
The reaction is initiated on the surface of the magnesium metal, where the organic halide undergoes a single electron transfer (SET) from the magnesium. This process is often characterized by an induction period, which can be influenced by the purity and surface condition of the magnesium. researchgate.net The presence of an oxide layer on the magnesium can significantly prolong this induction period. researchgate.netacs.org To overcome this, various activation methods are employed, such as the addition of a small crystal of iodine or 1,2-dibromoethane, or by mechanical means like stirring the magnesium turnings to expose a fresh metal surface. sciencemadness.orgacs.orgprepchem.com
Once initiated, the reaction is exothermic and proceeds to form the Grignard reagent. rsc.org It is crucial to maintain anhydrous conditions throughout the process, as any moisture will react with the highly basic Grignard reagent, leading to its decomposition. sciencemadness.orgwikipedia.org
A known complication in the synthesis of allylic Grignard reagents via this method is the potential for Wurtz coupling, an undesired side reaction where two organic halide molecules couple to form a dimer. rsc.orgresearchgate.net This side product reduces the yield of the desired Grignard reagent. rsc.org
Hydromagnesiation of Conjugated Dienes
An alternative route to allylic Grignard reagents involves the hydromagnesiation of conjugated dienes. This method utilizes magnesium hydride (MgH2) to add across a carbon-carbon double bond system. nih.gov For the synthesis of a reagent structurally related to (2-methylbut-2-enyl)magnesium bromide, a protocol has been developed for the generation of allylmagnesium reagents from 2-aryl-1,3-dienes. nih.gov This process involves the in situ generation of magnesium hydride from sodium hydride and magnesium iodide in THF. nih.gov
This methodology offers a different synthetic entry point, starting from dienes rather than organic halides. The regioselectivity of the hydromagnesiation reaction is a key factor in determining the structure of the resulting Grignard reagent.
Continuous Flow Synthesis Techniques for Allylic Grignard Reagents
In recent years, continuous flow synthesis has emerged as a powerful technique for the preparation of various chemical compounds, including Grignard reagents. mit.eduflinders.edu.aumdpi.com This methodology offers several advantages over traditional batch processes, such as improved safety, better heat and mass transfer, and enhanced control over reaction parameters. researchgate.net
The application of continuous flow techniques to Grignard reagent synthesis can lead to higher yields and purities by minimizing side reactions like Wurtz coupling. rsc.org This is achieved by maintaining low concentrations of the halide and the Grignard reagent, thus disfavoring the bimolecular side reaction. rsc.org While specific examples detailing the continuous flow synthesis of (2-methylbut-2-enyl)magnesium bromide are not prevalent in the provided search results, the general principles and successful applications to other Grignard reagents, including aryl and alkyl magnesium bromides, suggest its feasibility and potential benefits for allylic systems as well. researchgate.netuni-muenchen.de Flow reactors can be designed as packed beds of magnesium turnings through which a solution of the organic halide is passed. rsc.org
Elucidating Mechanistic Pathways of Organomagnesium Compound Formation
The mechanism of Grignard reagent formation is complex and has been a topic of scientific debate. Understanding these pathways is crucial for optimizing reaction conditions and controlling product distribution.
Radical vs. Non-Radical Pathways in Grignard Formation
The formation of Grignard reagents is widely believed to proceed through radical intermediates. rsc.orgresearchgate.netresearchgate.net Theoretical studies and experimental evidence, such as the detection of radical coupling byproducts, support the involvement of a single electron transfer (SET) from the magnesium surface to the organic halide. wikipedia.orgrsc.org
Theoretical calculations suggest the existence of two competitive pathways: a radical pathway and a non-radical pathway. rsc.orgresearchgate.net The radical pathway is thought to be more prevalent for reactions occurring on smaller magnesium clusters, while the non-radical pathway becomes more competitive as the size of the magnesium cluster increases. rsc.orgresearchgate.net The nature of the organic halide and the reaction conditions can also influence which pathway is favored. acs.org For instance, substrates with a low reduction potential are more likely to react via a radical mechanism. acs.org
The formation of radical intermediates on the magnesium surface has been a key area of investigation. researchgate.netalfredstate.edu These surface-adherent radicals can then either combine with a magnesium halide radical to form the Grignard reagent or undergo other reactions, such as dimerization. alfredstate.edu
Influence of Magnesium Surface and Activation
The surface of the magnesium metal plays a critical role in the formation of Grignard reagents. researchgate.net The reaction initiates at specific reactive sites on the magnesium surface. researchgate.net However, the metal is typically coated with a passivating layer of magnesium oxide, hydroxide, or carbonate, which creates an induction period before the reaction can start. researchgate.net
To ensure a reliable and safe reaction, various activation methods are employed to remove this oxide layer and expose a fresh, reactive magnesium surface. acs.orgacs.org Common chemical activators include iodine, 1,2-dibromoethane, and diisobutylaluminum hydride (DIBAH). acs.orgprepchem.comacs.orgresearchgate.net Mechanical activation, such as stirring the magnesium turnings, can also be effective. acs.org The use of activators like DIBAH has been shown to allow for the initiation of Grignard reagent formation at lower temperatures, which improves the safety profile of the reaction. acs.orgacs.orgresearchgate.net
The nature of the magnesium surface can also influence the mechanistic pathway. Studies using magnesium clusters as models have shown that the size and structure of the magnesium surface can affect the competition between radical and non-radical formation pathways. rsc.orgresearchgate.net
Influence of Reaction Parameters on the Efficiency and Purity of (2-Methylbut-2-enyl)magnesium Bromide Synthesis
The successful synthesis of (2-methylbut-2-enyl)magnesium bromide, a valuable allylic Grignard reagent, is highly dependent on the careful control of several reaction parameters. The efficiency of the reaction, typically measured as yield, and the purity of the resulting reagent are directly influenced by factors such as the choice of solvent, reaction temperature, and the method used to activate the magnesium metal. Optimizing these parameters is crucial to maximize the formation of the desired product while minimizing side reactions, most notably Wurtz coupling.
Solvent Effects
The solvent plays a critical role in the formation of Grignard reagents by solvating and stabilizing the organomagnesium species. wikipedia.orgstackexchange.com Ethereal, aprotic solvents are essential, as protic solvents like alcohols would react with and decompose the highly basic Grignard reagent. wikipedia.org The most commonly used solvents are diethyl ether (Et₂O) and tetrahydrofuran (THF).
Tetrahydrofuran (THF) is generally considered a superior solvent for many Grignard preparations due to its higher polarity and solvating capability, which can lead to higher reaction rates and yields. brainly.com The oxygen atom in THF is sterically more accessible than in diethyl ether, allowing for better stabilization of the magnesium center. stackexchange.com Furthermore, its higher boiling point (66 °C) compared to diethyl ether (34.6 °C) allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive halides. stackexchange.com
Diethyl Ether (Et₂O) , while less effective at solvating the Grignard reagent than THF, is often the solvent of choice for the synthesis of allylic Grignards. This is because THF can promote the Wurtz-coupling side reaction, where the formed Grignard reagent reacts with unreacted allyl bromide. orgsyn.org In the case of allylmagnesium bromide, the reaction in THF can lead to the quantitative formation of the dimer 1,5-hexadiene. orgsyn.org Therefore, for (2-methylbut-2-enyl)magnesium bromide, diethyl ether is often preferred to suppress the formation of the corresponding dimer, 2,7-dimethylocta-2,6-diene.
The choice of solvent significantly impacts the reaction's efficiency and the purity of the final product by influencing the balance between the desired Grignard formation and undesired side reactions.
Interactive Data Table: Solvent Influence on Grignard Reagent Selectivity The following table illustrates the general effect of solvent choice on the selectivity of Grignard reagent formation for alkyl halides, demonstrating the typical trade-offs between different ethereal solvents.
| Halide | Solvent | Grignard Selectivity (%) | Wurtz Coupling (%) |
| Pentyl Bromide | THF | 95.8 | 4.2 |
| Pentyl Bromide | Diethyl Ether | 98.5 | 1.5 |
| Pentyl Chloride | THF | 98.8 | 1.2 |
| Pentyl Chloride | Diethyl Ether | 99.3 | 0.7 |
| Pentyl Iodide | THF | 84.7 | 15.3 |
| Pentyl Iodide | Diethyl Ether | 94.6 | 5.4 |
| Data adapted from a study on pentylmagnesium halides to illustrate general solvent effects. researchgate.net Selectivity refers to the conversion of the halide into the desired Grignard reagent versus the Wurtz coupling side-product. |
Reaction Temperature
Temperature is a critical parameter that must be carefully controlled. The formation of a Grignard reagent is an exothermic process, and while initial heating may be required to initiate the reaction, the heat generated can accelerate the reaction rate. researchgate.netyoutube.com However, higher temperatures can also increase the rate of undesirable side reactions. researchgate.net
For allylic Grignards like (2-methylbut-2-enyl)magnesium bromide, maintaining a low temperature is particularly important to minimize Wurtz coupling. reddit.com The reaction is often carried out by maintaining a gentle reflux of the solvent, which helps to dissipate heat and maintain a relatively constant temperature. stackexchange.comyoutube.com Slow, dropwise addition of the 2-methylbut-2-enyl bromide to the magnesium suspension is recommended to control the exothermic reaction and prevent a dangerous thermal runaway. researchgate.net
Interactive Data Table: General Influence of Temperature on Grignard Reaction Yield This table provides a generalized overview of how temperature can affect the yield in Grignard reactions, based on common laboratory observations.
| Temperature | General Effect on Main Reaction | General Effect on Side Reactions | Typical Outcome on Yield |
| Low (e.g., 0-10 °C) | Slower reaction rate | Minimized (e.g., Wurtz coupling) | Higher purity, but may require longer reaction times or initiation |
| Moderate (e.g., Refluxing Ether, ~35 °C) | Good reaction rate | Moderate | Often provides a good balance between reaction speed and purity |
| High (e.g., Refluxing THF, ~66 °C) | Fast reaction rate | Significantly increased | Can lead to lower yields and purity due to by-product formation |
Purity and By-product Formation
The primary impurity in the synthesis of (2-methylbut-2-enyl)magnesium bromide is the Wurtz coupling product, 2,7-dimethylocta-2,6-diene . This dimer is formed from the reaction of the Grignard reagent with a molecule of unreacted 1-bromo-2-methylbut-2-ene .
The mechanism of Wurtz coupling is thought to proceed via a metal-halogen exchange followed by a nucleophilic substitution-like reaction. wikipedia.orglibretexts.org Minimizing the concentration of the halide available to react with the newly formed Grignard reagent is key to ensuring high purity. This is typically achieved through:
Slow addition of the halide to the magnesium suspension.
Efficient stirring to quickly move the formed Grignard reagent away from the magnesium surface and into the bulk solution.
Lower reaction temperatures . reddit.com
Continuous flow reaction systems have been shown to improve the selectivity of Grignard reagent formation by maintaining a low concentration of the halide in the reaction zone, thus reducing Wurtz coupling. researchgate.netchemrxiv.org
Mechanistic Studies of the Reactivity of 2 Methylbut 2 Enyl Magnesium Bromide
General Reactivity Profiles of Allylic Grignard Reagents with Electrophilic Substrates
Allylic Grignard reagents, including (2-Methylbut-2-enyl)magnesium bromide, are characterized by their high reactivity towards a wide array of electrophilic substrates. This heightened reactivity, when compared to their saturated alkyl or aryl counterparts, is a defining feature. They readily participate in nucleophilic addition reactions with carbonyl compounds such as aldehydes, ketones, and esters. acs.org Their utility extends to reactions with other electrophiles including epoxides, imines, and nitriles. acs.orgresearchgate.net
A key characteristic of these reactions is that they often proceed with low stereoselectivity, particularly with unhindered carbonyl compounds. rsc.orgnih.gov This is attributed to reaction rates that approach the diffusion limit. rsc.orgnih.gov The high reactivity of allylic Grignard reagents also allows them to react with sterically hindered carbonyl compounds where other organometallic reagents might fail. rsc.org
In their reactions with carbonyl compounds, allylic Grignard reagents typically undergo an "allylic transposition" or "allylic rearrangement," where the point of attachment to the electrophile is at the γ-carbon of the allylic system. This rearrangement is a common feature of their reactivity profile.
The general reactivity of allylic Grignard reagents with common electrophiles can be summarized as follows:
| Electrophile | Typical Product | Key Observations |
| Aldehydes | Secondary homoallylic alcohols | High reactivity, often low stereoselectivity. rsc.orgnih.gov |
| Ketones | Tertiary homoallylic alcohols | Can react with sterically hindered ketones. rsc.org |
| Esters | Tertiary alcohols (via double addition) | The intermediate ketone is also reactive. |
| Epoxides | Primary or secondary alcohols | Attack generally occurs at the less substituted carbon. acs.orgnih.gov |
| Imines | Homoallylic amines | Reactivity is analogous to carbonyl compounds. researchgate.net |
| Nitriles | Ketones (after hydrolysis) | The initial adduct is an imine. nih.gov |
Detailed Mechanistic Pathways: Nucleophilic Addition vs. Single-Electron Transfer (SET) Processes
The mechanism of Grignard reactions has been a topic of considerable debate, with two primary pathways often considered: a polar, nucleophilic addition mechanism and a single-electron transfer (SET) mechanism. acs.org For most reactions of Grignard reagents with aldehydes and alkyl ketones, the evidence points towards a concerted, two-electron pathway. nih.gov However, with certain substrates, particularly aromatic ketones, a SET pathway may become competitive or even dominant. acs.orgnih.gov
For allylic Grignard reagents, the concerted polar mechanism is widely accepted to proceed through a six-membered, chair-like transition state, often referred to as a Zimmerman-Traxler-like transition state. nih.gov This is in contrast to non-allylic Grignard reagents which may react through four-centered transition states or six-membered transition states involving dimeric reagent structures. nih.gov This six-membered transition state accounts for the observed allylic transposition, where the bond to the electrophile is formed at the γ-carbon of the allylic system. rsc.orgnih.gov This pathway is considered unique to allylic organomagnesium reagents. nih.gov
Computational and experimental studies support this six-membered ring transition state as the most probable pathway for the addition of allylic Grignard reagents to carbonyl compounds. nih.gov
While the concerted polar mechanism is prevalent, the possibility of a radical pathway initiated by single-electron transfer (SET) from the Grignard reagent to the electrophile cannot be disregarded, especially under specific conditions. acs.org The likelihood of a SET mechanism increases with substrates that have a low reduction potential, such as aromatic ketones. nih.gov
Evidence for SET pathways has been sought through the use of radical clocks. nih.gov Studies have shown that for additions of Grignard reagents to aldehydes and methyl ketones, there is no evidence for ring-opened products that would signify a SET mechanism. nih.gov However, with some aromatic ketones, the formation of such products suggests that a SET pathway is operative. nih.gov It has been noted that even with substrates that should favor SET, allylmagnesium chloride did not show evidence of this pathway, suggesting a strong preference for the concerted mechanism in many cases. nih.gov The competition between the nucleophilic and SET mechanisms is dependent on both the Grignard reagent and the substrate. acs.org
Influence of Substrate Structure and Electronic Properties on Reaction Outcomes
The structure and electronic properties of the electrophilic substrate play a pivotal role in determining the outcome of reactions with (2-Methylbut-2-enyl)magnesium bromide and other allylic Grignard reagents.
Steric Hindrance: Increased steric bulk in the substrate can significantly influence both the regioselectivity and the reaction mechanism. For instance, with unhindered ketones, the reaction of a substituted allylic Grignard reagent may favor the formation of the more substituted (γ-adduct) homoallylic alcohol through a six-membered transition state. stackexchange.com Conversely, with highly sterically hindered ketones, the reaction pathway can be altered, potentially favoring addition at the α-carbon. stackexchange.com The steric hindrance around the carbonyl group can disfavor the typical six-membered transition state, leading to a transition state resembling that of other Grignard reagents. rsc.org
Electronic Properties: The electronic nature of the substrate is a key determinant in the competition between the polar and SET mechanisms. Substrates with electron-withdrawing groups or extended conjugation, which lower their reduction potential, are more susceptible to undergoing a SET process. nih.gov For example, additions to aromatic ketones are more likely to involve SET than additions to aliphatic ketones. nih.gov In the reaction with nitriles, the presence of electron-donating or electron-withdrawing groups on an aromatic ring can influence the reaction pathway and the final products formed after hydrolysis. nih.gov
Solvent Effects on Reaction Kinetics and Mechanisms in Organomagnesium Chemistry
The solvent is a critical component in Grignard reactions, profoundly influencing the structure of the reagent, its reactivity, and the reaction mechanism. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are essential for the formation and stability of Grignard reagents as they solvate the magnesium center. byjus.comyoutube.com
The nature of the solvent can affect the Schlenk equilibrium, which describes the distribution of RMgX, R₂Mg, and MgX₂ species in solution. nih.gov This equilibrium, in turn, can impact the reactivity of the Grignard reagent. The polarity and coordinating ability of the solvent can influence the rates and selectivity of the reaction. chemrxiv.org For instance, a change in solvent from diethyl ether to THF can alter reaction rates. researchgate.net
In some cases, the replacement of a coordinated solvent molecule by the substrate is a necessary step for the reaction to proceed. researchgate.netresearchgate.net The use of non-donating co-solvents can sometimes accelerate the reaction by shifting this equilibrium. researchgate.net The solvent can also play a role in the stability of transition states, with polar solvents potentially favoring more polar transition states. chemrxiv.org
Investigation of Catalytic Cycles Involving Allylic Grignard Reagents
While Grignard reactions are often stoichiometric, the use of transition metal catalysts can significantly enhance their scope and selectivity. Copper and iron are two commonly employed metals for catalyzing cross-coupling reactions involving allylic Grignard reagents. researchgate.netnih.govdiva-portal.orgchimia.ch
Copper-Catalyzed Reactions: Copper catalysts are widely used to promote the allylic substitution of various substrates with Grignard reagents. diva-portal.orgchimia.ch These reactions often proceed with high regioselectivity, typically favoring the SN2' pathway, leading to the γ-substituted product. chimia.ch The choice of ligand, copper source, and reaction conditions can influence the outcome of the reaction. diva-portal.org Heterogeneous copper catalysts have also been developed, offering advantages in terms of catalyst recovery and reuse. rsc.orgdiva-portal.org
Iron-Catalyzed Reactions: Iron-based catalysts provide an inexpensive and environmentally benign alternative for cross-coupling reactions. researchgate.netnih.govnih.gov Iron catalysts have been shown to be effective in the allylation of organomagnesium reagents with substrates like allylic acetates and ethers. nih.govresearchgate.net Mechanistic studies suggest that these reactions can proceed through an Fe(I)-Fe(III) catalytic cycle. nih.gov The slow addition of the Grignard reagent is often crucial to prevent catalyst deactivation through over-reduction. nih.gov
The general catalytic cycle for a transition metal (M)-catalyzed cross-coupling of an allylic substrate (Allyl-LG) with a Grignard reagent (R-MgX) can be envisioned as follows:
Oxidative Addition: The active metal catalyst M(0) reacts with the allylic substrate to form a π-allyl metal complex (π-allyl)M(II)-LG.
Transmetalation: The Grignard reagent transfers its organic group to the metal center, displacing the leaving group, to form (π-allyl)M(II)-R.
Reductive Elimination: The coupled product is released, and the catalyst is regenerated in its active M(0) state.
This catalytic approach allows for the formation of new carbon-carbon bonds under milder conditions and with greater control over selectivity than the corresponding uncatalyzed reactions.
Transition Metal Catalysis in Grignard Reactions
The reactivity of Grignard reagents, including (2-Methylbut-2-enyl)magnesium bromide (prenylmagnesium bromide), can be significantly enhanced and controlled through the use of transition metal catalysts. These catalysts facilitate carbon-carbon bond formation, particularly in cross-coupling reactions, which are otherwise challenging with organomagnesium compounds alone. nih.gov The most common and effective catalysts are based on palladium, nickel, iron, and copper, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope. nih.govorganic-chemistry.org
The general mechanism for these cross-coupling reactions, such as the Kumada, Suzuki-Miyaura, and Negishi couplings, typically involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. banglajol.inforsc.org
Oxidative Addition : The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) reacts with an organic halide (R'-X), inserting itself into the carbon-halogen bond to form a higher oxidation state organometallic complex.
Transmetalation : The Grignard reagent (R-MgX) then transfers its organic group to the transition metal center, displacing the halide and forming a diorganometallic intermediate.
Reductive Elimination : The two organic groups on the metal center couple and are eliminated from the catalyst, forming the new C-C bond (R-R') and regenerating the low-valent catalyst to re-enter the cycle. banglajol.info
Palladium Catalysis Palladium complexes are among the most versatile and widely used catalysts for Grignard cross-coupling reactions. rsc.org They are particularly effective for coupling aryl, vinyl, and alkyl Grignard reagents with various organic halides. rsc.orgorganic-chemistry.org In the context of prenyl systems, palladium catalysts like Pd(PPh₃)₄ and [PdCl₂(dppf)] have been successfully employed in Suzuki-Miyaura reactions to couple prenylboronic esters with aryl halides, demonstrating the utility of these catalysts in forming prenylated aromatic compounds. conicet.gov.ar The choice of ligands, such as sterically hindered phosphines, is crucial for improving catalyst efficiency and preventing side reactions like β-hydride elimination. rsc.orgorganic-chemistry.org
Nickel Catalysis Nickel catalysts represent a more economical alternative to palladium and were, in fact, used in the first reported transition metal-catalyzed cross-coupling reactions (Kumada coupling). organic-chemistry.org Nickel complexes are effective for coupling Grignard reagents with aryl, heteroaryl, and vinyl chlorides. organic-chemistry.org Mechanistic studies suggest that for reactions involving alkyl halides, the process can be triggered by the formation of anionic nickel complexes. researchgate.net These catalysts have been shown to be effective in reactions involving unactivated alkyl halides, which are typically challenging substrates. nih.govnih.gov
Iron Catalysis Iron catalysts have gained significant attention as a low-cost, non-toxic, and environmentally benign alternative to palladium and nickel. nih.gov Iron(III) salts like FeCl₃ can effectively catalyze the coupling of aryl Grignard reagents with aryl and alkyl halides. banglajol.inforesearchgate.net The mechanism is believed to involve various iron oxidation states, potentially including Fe(I)-Fe(III) or Fe(-II)-Fe(0) cycles. nih.govresearchgate.net Competitive studies suggest that the nature of the Grignard reagent influences the reaction, with electron-rich groups reacting more rapidly. researchgate.net Slow addition of the Grignard reagent is often critical to prevent over-reduction and precipitation of the iron catalyst. nih.gov
Copper Catalysis Copper catalysts, typically copper(I) halides like CuI or CuBr, are particularly useful for promoting Sₙ2' reactions with allylic systems and for coupling with unactivated alkyl iodides. rsc.orgrug.nl In the presence of additives like 1,3-butadiene, copper(I) iodide can catalyze the coupling of alkyl Grignard reagents with secondary alkyl iodides. rsc.org For allylic substrates, copper-catalyzed reactions can exhibit high regioselectivity, favoring either Sₙ2 or Sₙ2' products depending on the specific copper salt and reaction conditions used. nih.gov This tunability is valuable for controlling the outcome of reactions with ambident nucleophiles like prenylmagnesium bromide.
Table 1: Comparison of Transition Metal Catalysts in Cross-Coupling Reactions
| Catalyst System | Typical Substrates (Electrophile) | Key Advantages | Mechanistic Feature |
|---|---|---|---|
| Palladium (e.g., [PdCl₂(dppf)]) | Aryl/Vinyl Halides & Triflates | High functional group tolerance, broad scope. organic-chemistry.orgconicet.gov.ar | Well-defined Pd(0)/Pd(II) catalytic cycle. rsc.org |
| Nickel (e.g., NiCl₂(dppe)) | Aryl/Vinyl Chlorides, Alkyl Halides | Lower cost than palladium, effective for less reactive chlorides. organic-chemistry.org | Can involve Ni(I)/Ni(III) or Ni(0)/Ni(II) cycles; radical pathways possible. nih.gov |
| Iron (e.g., FeCl₃) | Aryl/Alkyl Halides | Inexpensive, environmentally friendly. nih.gov | Involves multiple oxidation states; mechanism is complex and debated. nih.govresearchgate.net |
| Copper (e.g., CuI, CuCN) | Alkyl Iodides, Allylic Carbonates | Promotes Sₙ2' reactions, useful for specific transformations. rsc.orgnih.gov | Involves formation of organocuprate species (homo- and heterocuprates). nih.gov |
Role of Lewis Acids and Bases in Reaction Modulation
The reactivity and selectivity of Grignard reagents are profoundly influenced by the presence of Lewis acids and bases. These interactions can modulate the structure of the Grignard reagent in solution, the electrophilicity of the substrate, and the stereochemical course of the reaction.
Role of Lewis Bases Grignard reagents are typically prepared and used in ethereal solvents like diethyl ether or tetrahydrofuran (THF), which are Lewis bases. These solvent molecules play a crucial role by coordinating to the magnesium center. This coordination breaks up the polymeric aggregates in which Grignard reagents often exist in the solid state or in non-coordinating solvents, leading to more soluble and reactive monomeric or dimeric species. This solvation is essential for the formation and stability of the reagent. nih.gov
The specific Lewis basic solvent can influence the Schlenk equilibrium, which describes the disproportionation of an alkylmagnesium halide into a dialkylmagnesium and a magnesium halide:
2 R-Mg-X ⇌ R₂Mg + MgX₂
Ethereal solvents tend to shift the equilibrium toward the alkylmagnesium halide species (R-Mg-X), which is generally considered the primary reactive species in most transformations.
Role of Lewis Acids Lewis acids can modulate Grignard reactions in several ways. They can coordinate to the electrophile, increasing its reactivity, or they can interact with the Grignard reagent itself, altering its aggregation state and nucleophilicity. researchgate.net
Magnesium halides (MgBr₂ or MgCl₂), which are components of the Schlenk equilibrium, are themselves Lewis acids. quora.comthieme-connect.de An excess of magnesium bromide can significantly influence reaction pathways. For instance, in additions to carbonyl compounds, MgBr₂ can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the Grignard reagent. researchgate.net This coordination can also enforce a specific geometry in the transition state, leading to enhanced diastereoselectivity. nih.govresearchgate.net The formation of a bidentate chelation complex between a Lewis acid like magnesium bromide-diethyl ether, a carbonyl group, and an adjacent alkoxy group can lead to high Felkin-Anh selectivity in nucleophilic additions. researchgate.net
Other main group metallic Lewis acids, such as lithium chloride (LiCl) and aluminum chloride (AlCl₃), also play important roles. researchgate.net LiCl, in particular, is known to break up Grignard reagent aggregates, leading to more reactive "ate" complexes (e.g., R-MgX·LiCl). This can enhance the rate and efficiency of halogen-magnesium exchange reactions for preparing other Grignard reagents. researchgate.net
Table 2: Effect of Lewis Acid Additives on Diastereoselective Addition to α-Alkoxy Aldehydes
| Lewis Acid | Solvent | Temperature | Diastereomeric Ratio (Felkin:anti-Felkin) | Yield (%) |
|---|---|---|---|---|
| None | THF | -78 °C | No Selectivity | - |
| ZnBr₂ | THF | -78 °C | No Selectivity | - |
| None | THF | Room Temp. | 70:30 | 62% |
| Ti(OⁱPr)₄ | CH₂Cl₂ | Room Temp. | 85:15 | 75% |
This table is illustrative, based on general findings for Lewis acid-mediated additions of organomagnesium reagents to chiral aldehydes, highlighting the significant impact of Lewis acids on stereoselectivity. researchgate.net
Control of Selectivity in Reactions Involving 2 Methylbut 2 Enyl Magnesium Bromide
Regioselective Transformations: Factors Governing Alpha (α) vs. Gamma (γ) Attack in Allylic Systems
(2-Methylbut-2-enyl)magnesium bromide exists as a mixture of isomers in solution, and its reaction with an electrophile can yield two constitutional isomers. The reaction can occur via nucleophilic attack from the α-carbon, leading to the "normal" product, or from the γ-carbon, resulting in an "abnormal" or rearranged product. stackexchange.comyoutube.com The ratio of these products is highly dependent on several factors, with steric hindrance being one of the most significant. stackexchange.com
When reacting with carbonyl compounds, the reaction often proceeds through a six-membered cyclic transition state where the magnesium atom coordinates with the carbonyl oxygen. youtube.com The regioselectivity is then determined by the steric interactions within this transition state.
Key factors influencing regioselectivity include:
Steric Hindrance of the Electrophile: Increasing the steric bulk of the electrophile, such as a ketone, destabilizes the transition state leading to the γ-adduct (attack at the more substituted carbon of the Grignard reagent). Consequently, attack at the less hindered α-carbon is favored. For instance, the reaction with a sterically demanding ketone like diisopropyl ketone results in a significantly higher proportion of the α-addition product compared to the reaction with a less hindered ketone like diethyl ketone. stackexchange.com
Steric Hindrance of the Grignard Reagent: While the primary focus is on (2-methylbut-2-enyl)magnesium bromide, studies on related allylic systems show that increasing the steric bulk on the Grignard reagent itself can favor attack at the less substituted terminus. stackexchange.com
Solvent: The choice of solvent can influence the aggregation state and reactivity of the Grignard reagent, thereby affecting the product distribution.
Temperature: Reaction temperature can alter the position of the equilibrium between the allylic isomers and the relative rates of the competing reaction pathways.
The following table illustrates the profound effect of the electrophile's steric bulk on the regioselectivity of the addition reaction.
| Ketone (Electrophile) | R' Group of Grignard (R'CH=CHCH₂MgBr) | Product Ratio (γ-attack / α-attack) | Reference |
|---|---|---|---|
| Diethyl ketone | -CH₃ (Crotyl) | 0.5 | stackexchange.com |
| Diethyl ketone | -C(CH₃)₃ (tert-Butyl) | 8 | stackexchange.com |
| Diisopropyl ketone | -C(CH₃)₃ (tert-Butyl) | >100 | stackexchange.com |
This table demonstrates how increasing steric hindrance on the ketone (from diethyl to diisopropyl) dramatically shifts the selectivity in favor of the γ-addition product for a related sterically hindered allylic Grignard reagent.
Stereoselective Transformations: Diastereocontrol and Enantiocontrol Methodologies
When (2-methylbut-2-enyl)magnesium bromide reacts with a chiral electrophile or in the presence of a chiral influence, new stereocenters are formed, and controlling their relative (diastereocontrol) and absolute (enantiocontrol) configuration is a key synthetic challenge.
Diastereocontrol: In reactions with chiral aldehydes or ketones, the inherent chirality of the substrate can direct the incoming Grignard reagent to one of the two faces of the carbonyl group. However, predicting the outcome for allylic Grignard reagents is not always straightforward. Standard models for predicting diastereoselectivity, such as the Felkin-Anh or chelation-control models, often fail for allylic Grignard reagents. nih.gov This is partly because the reaction mechanism can be more complex than a simple nucleophilic addition and may not be easily reversible. nih.govnih.gov
Recent studies indicate that high diastereoselectivity can be achieved even when these models are not applicable, particularly if one face of the carbonyl group is significantly hindered. nih.gov The reaction proceeds through a complex between the magnesium atom and the carbonyl oxygen, and if attack on one diastereoface is sterically impeded, the reaction will preferentially occur from the more accessible face. nih.gov The halide of the Grignard reagent (e.g., Br vs. Cl vs. I) can also have a notable effect on the diastereomeric ratio of the products, especially in additions to β-hydroxy ketones where chelation is possible. nih.gov
Enantiocontrol: Achieving enantioselectivity in reactions with achiral electrophiles requires an external source of chirality. Early attempts using chiral ethers as solvents provided poor to modest stereoselectivity. ic.ac.uk Significant progress has been made through the development of chiral ligands that coordinate to the magnesium center, creating a chiral environment that biases the reaction pathway. nih.govrsc.orgmmu.ac.uk The addition of Grignard reagents to carbonyl compounds to form chiral secondary or tertiary alcohols is a powerful transformation, and making this process enantioselective has been a long-standing goal. ic.ac.ukmmu.ac.uk
The Role of Chiral Auxiliaries and Ligands in Asymmetric Grignard Reactions
The most effective strategies for enantioselective additions of Grignard reagents, including allylic systems, involve the use of either stoichiometric chiral auxiliaries or catalytic amounts of chiral ligands. wikipedia.org
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily attached to the substrate. wikipedia.org It directs the Grignard reagent to a specific face of the molecule, leading to a diastereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. Oxazolidinones, such as those derived from amino acids (Evans auxiliaries), and camphorsultam are common examples that have been successfully used to control stereochemistry in various transformations, including conjugate additions. wikipedia.orgresearchgate.netrsc.org For example, N-enoyl oxazolidinones undergo copper-catalyzed 1,4-addition of Grignard reagents with high diastereoselectivity. rsc.org
Chiral Ligands: The use of catalytic amounts of a chiral ligand is a more atom-economical approach. The ligand binds to the magnesium atom of the Grignard reagent, forming a chiral complex that then delivers the nucleophile to the electrophile in an enantioselective manner. Chiral amines and diamines, particularly those derived from proline or 1,2-diaminocyclohexane (DACH), have proven effective. ic.ac.uknih.govrsc.org For instance, N,N,O-tridentate chiral ligands incorporating a biaryl structure have been developed for the highly enantioselective addition of Grignard reagents to ketones, affording tertiary alcohols with up to 95% enantiomeric excess (ee). nih.govrsc.org Copper catalysts paired with chiral diphosphine ligands have also been employed to achieve highly enantioselective and chemoselective additions to β-substituted conjugated alkenyl-N-heteroaromatics. nih.gov
| Ligand Type | Reaction Type | Key Features | Achieved Selectivity | Reference |
|---|---|---|---|---|
| N,N,O-Tridentate Biaryl Ligands (e.g., from DACH) | Addition to Ketones | Creates a defined chiral pocket around the metal center. | Up to 95% ee | nih.govrsc.org |
| Diamine (from (S)-Proline) | Addition to Aldehydes | Effective with dialkylmagnesium reagents. | High chemical and optical yields | ic.ac.uk |
| Chiral Ferrocenyl Phosphane Oxazolines | Cu-catalyzed 1,4-Addition | Used with N-enoyl oxazolidinones. | High diastereoselectivity | rsc.org |
| (-)-Sparteine | Desymmetrization of Anhydrides | Effective for desymmetrization reactions. | High enantioselectivity | organic-chemistry.org |
Computational and Experimental Approaches to Elucidating Selectivity Mechanisms
Understanding the intricate factors that govern selectivity requires a combination of experimental and computational methods.
Experimental Approaches:
Kinetics and Competition Experiments: Studying reaction rates and the outcomes of competition experiments provides insight into the relative energies of different transition states. stackexchange.com
Spectroscopic Analysis: Techniques like NMR spectroscopy can be used to study the structure of Grignard reagents and their complexes with substrates or ligands in solution, helping to identify key intermediates. nih.gov For example, NMR studies have shown that in THF, the chelated intermediate proposed in the chelation-control model is often only a minor component in the solution. nih.gov
X-ray Crystallography: The crystal structure of stable ligand-magnesium complexes can offer a glimpse into the nature of the active chiral species involved in the reaction. nih.gov
Systematic Variation: Systematically changing reaction parameters such as the solvent, temperature, concentration, and the nature of the halide in the Grignard reagent (the "halide effect") helps to deconstruct the factors influencing the outcome. nih.govrsc.org
Computational Approaches:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) are powerful tools for modeling reaction pathways. They can be used to calculate the energies of different possible transition states (e.g., for α- vs. γ-attack, or for attack on different diastereotopic faces) and predict the most likely product. nih.gov
Modeling Transition States: Computational studies can help visualize and analyze the geometry of transition states, providing a rationale for observed stereoselectivities that may not be apparent from simple steric models. nih.govrsc.org These studies often incorporate the role of solvent molecules and the complex nature of the Grignard reagent, which can exist as monomers, dimers, or more complex aggregates.
Together, these approaches have revealed that the selectivity of reactions involving (2-methylbut-2-enyl)magnesium bromide is a result of a delicate balance of steric effects, electronic properties, chelation, and solvent interactions, often defying simple predictive models and necessitating a more nuanced, case-by-case analysis. nih.govnih.gov
Advanced Computational and Theoretical Investigations of 2 Methylbut 2 Enyl Magnesium Bromide Reactivity
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Characterizing Reaction Intermediates and Transition States
Quantum chemical calculations are fundamental to understanding the intrinsic reactivity, structure, and energetics of (2-methylbut-2-enyl)magnesium bromide. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to map out potential energy surfaces for its reactions, identifying key intermediates and transition states.
Reaction Mechanisms: The addition of Grignard reagents to carbonyl compounds, a cornerstone of their application, is often investigated computationally to distinguish between two primary mechanisms: the polar (nucleophilic) pathway and a single electron transfer (SET) pathway. nih.govacs.org
Polar Mechanism: In this pathway, a concerted, four-centered transition state is typically involved, leading to the formation of C-C and O-Mg bonds. nih.govresearchgate.net For (2-methylbut-2-enyl)magnesium bromide, this would involve the nucleophilic attack of one of the allylic carbons onto an electrophilic center.
Single Electron Transfer (SET) Mechanism: The SET mechanism involves the transfer of an electron from the Grignard reagent to the substrate, forming a radical ion pair. nih.gov This pathway is more likely with substrates like aromatic ketones. acs.org For allylic Grignards, the resulting allyl radical would then combine with the substrate radical anion.
Characterizing Structures: Computational studies have been crucial in moving beyond simplistic monomeric views of Grignard reagents. The Schlenk equilibrium, which describes the disproportionation of RMgX into R₂Mg and MgX₂, is a key aspect. researchgate.net Quantum chemical calculations help to elucidate the structures of the various species present in solution, including monomers, dimers, and higher oligomers, often bridged by halogen atoms and coordinated with solvent molecules like tetrahydrofuran (B95107) (THF). rsc.orgacs.org For (2-methylbut-2-enyl)magnesium bromide, calculations would focus on the equilibrium between the α- and γ-isomers and the energetic barriers for their interconversion, as well as the structures of solvated dimeric species. For instance, calculations have shown that dichloro-bridged dinuclear structures are often more stable than monochloride-bridged ones in solution. acs.org
Transition State Analysis: Locating and characterizing the transition state is a primary goal of these calculations. For the reaction of a Grignard reagent with a carbonyl compound, the transition state structure reveals the geometry of approach and the extent of bond formation and breaking. nih.gov DFT calculations, such as those using the B3LYP functional, have been successfully applied to model these transition states, including the role of explicit solvent molecules which can significantly impact the energetics. nih.govacs.org The high energy required for the homolytic cleavage of the Mg-C bond (around 66 kcal/mol for CH₃MgCl) suggests that the formation of free alkyl radicals in solution is unlikely, reinforcing the importance of concerted or SET pathways involving a complex of the Grignard reagent and the substrate. acs.org
| Computational Method | Application in Studying (2-Methylbut-2-enyl)magnesium Bromide | Key Findings from Analogous Systems |
| Density Functional Theory (DFT) | Elucidating reaction pathways (polar vs. SET), calculating energies of isomers (α vs. γ), characterizing transition state geometries for reactions with electrophiles. nih.gov | Dimeric Grignard models are crucial for realistic reaction paths; polar mechanisms often involve four-centered transition states. nih.govacs.org |
| Ab Initio Methods | Providing high-accuracy benchmark calculations for energies and structures, studying the Schlenk equilibrium. researchgate.net | Helps characterize the various solvated species (monomers, dimers) present in solution and their relative stabilities. researchgate.netacs.org |
| Transition State Search Algorithms | Locating the saddle points on the potential energy surface corresponding to the highest energy point along the reaction coordinate for processes like allylic rearrangement or addition to carbonyls. | Reveals the concerted nature of bond formation and breaking in many Grignard additions. nih.gov |
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Reaction Dynamics
While quantum chemical calculations provide static pictures of reactants, intermediates, and transition states, molecular dynamics (MD) simulations offer a way to understand the dynamic behavior of these species in the solution phase over time. rsc.org
MD simulations model the explicit movement of atoms and molecules, providing a window into the complex equilibria and transport properties of Grignard reagents in solvents like THF or diethyl ether. For (2-methylbut-2-enyl)magnesium bromide, MD simulations are particularly valuable for:
Solvation Structure: Understanding how solvent molecules arrange around the magnesium center and the allylic group. The number and dynamics of coordinating solvent molecules are critical to the reagent's reactivity. rsc.orgacs.org
Schlenk Equilibrium Dynamics: Ab initio MD simulations have been used to directly observe the transformation of CH₃MgCl into Mg(CH₃)₂ and MgCl₂ in THF. researchgate.net These simulations show that the process occurs through the formation of chlorine-bridged dinuclear species and that the exchange of ligands is facilitated by the dynamic coordination of THF molecules. researchgate.netacs.org This same methodology can be applied to understand the solution composition of (2-methylbut-2-enyl)magnesium bromide.
Aggregation: Simulating the formation and dissociation of dimers and oligomers. The aggregation state of the Grignard reagent can dictate the reactive species and, therefore, the outcome of a reaction. rsc.org
Allylic Isomerization: Tracking the dynamic interconversion between the primary (γ) and tertiary (α) forms of the (2-methylbut-2-enyl) group attached to magnesium. MD simulations can help determine the timescale and mechanism of this crucial isomerization in solution.
The combination of MD with quantum mechanics (QM/MM methods) allows for the study of reaction dynamics within a realistic solvent environment, capturing the influence of the solution structure on the reaction pathway and energetics.
| Simulation Technique | Focus for (2-Methylbut-2-enyl)magnesium Bromide | Insights Gained |
| Classical Molecular Dynamics (MD) | Simulating the bulk solution behavior, solvation shell structure, and diffusion of the Grignard reagent. | Provides information on the arrangement and dynamics of solvent molecules around the magnesium center. rsc.org |
| Ab Initio Molecular Dynamics (AIMD) | Modeling the dynamic processes of the Schlenk equilibrium and allylic isomerization with quantum mechanical accuracy. | Elucidates the mechanisms of ligand exchange and rearrangement, including the role of solvent in mediating these transformations. researchgate.net |
| QM/MM Simulations | Studying the reaction of (2-methylbut-2-enyl)magnesium bromide with an electrophile, where the reacting species are treated with QM and the solvent with MM. | Offers a computationally efficient way to model reaction dynamics in a condensed-phase environment. |
Prediction and Rationalization of Reactivity and Selectivity Trends through Computational Modeling
One of the most powerful applications of computational modeling is its ability to predict and explain the reactivity and selectivity of chemical reactions. For an ambident nucleophile like (2-methylbut-2-enyl)magnesium bromide, a key challenge is to predict the regioselectivity of its reactions (i.e., whether it attacks via the primary γ-carbon or the tertiary α-carbon).
Computational models can address this by:
Calculating Activation Barriers: By computing the transition state energies for both the α- and γ-attack pathways, one can predict the kinetically favored product. The pathway with the lower activation energy will be the dominant one under kinetic control.
Analyzing Frontier Molecular Orbitals (FMOs): The shape and energy of the Highest Occupied Molecular Orbital (HOMO) of the Grignard reagent can provide clues about its nucleophilicity. The location of the largest HOMO lobe(s) can indicate the most likely site of attack.
Modeling Steric and Electronic Effects: Computational models can dissect the influence of bulky groups on the substrate or the Grignard reagent itself. For instance, models can show how a sterically demanding electrophile might favor attack at the less hindered γ-position of the (2-methylbut-2-enyl) system. Yamazaki and Yamabe's work on bulky alkyl groups demonstrated that steric hindrance can block C-C bond formation and favor an SET mechanism. nih.gov
Evaluating Solvent Effects: Models incorporating explicit solvent molecules can rationalize why selectivity might change in different solvents (e.g., THF vs. diethyl ether). The coordinating solvent can influence the aggregation state and the steric environment around the reactive centers, thereby altering the preferred reaction pathway. acs.orgrsc.org
These predictive capabilities allow for the in silico design of experiments, saving time and resources by focusing on the most promising reaction conditions to achieve a desired outcome.
Development of Theoretical Models for Organomagnesium Chemistry
The complexity of Grignard reagents in solution has driven the continuous development of more sophisticated theoretical models. Early models often treated the reagent as a simple, solvated monomer (RMgX). rsc.org However, experimental and computational evidence has shown this to be an oversimplification.
Modern theoretical models for organomagnesium chemistry incorporate several key features to achieve greater accuracy:
Aggregation: Models now routinely consider dimeric and even oligomeric species. rsc.org The "dimeric Grignard" model, where the reaction proceeds from a dinuclear complex, has been shown to be a more realistic representation for reactions with carbonyls. nih.govacs.org In this model, the carbonyl coordinates to one magnesium atom while the alkyl group from the other magnesium center performs the nucleophilic attack. rsc.org
The Schlenk Equilibrium: Theoretical models must account for the presence of multiple species (RMgX, R₂Mg, MgX₂) in equilibrium. researchgate.netacs.org Understanding the thermodynamics and kinetics of this equilibrium is essential for predicting the concentration of the actual reactive species under a given set of conditions.
Explicit Solvation: The inclusion of explicit solvent molecules, particularly in the first solvation shell around the magnesium atoms, is critical. acs.org These solvent molecules are not passive bystanders; they actively participate in ligand exchange and influence the structure and reactivity of the organomagnesium complex. acs.org
The development of these models is an iterative process. Computational predictions are tested against experimental data (e.g., from spectroscopy or kinetics), and discrepancies are used to refine the theoretical models. rsc.org This synergy between theory and experiment continues to deepen our understanding of the fundamental principles governing organomagnesium chemistry. rsc.orgacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
